molecular formula C18H18N2O4 B13581739 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol CAS No. 716373-21-6

2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol

Cat. No.: B13581739
CAS No.: 716373-21-6
M. Wt: 326.3 g/mol
InChI Key: MUJDJMKWNQMKPR-UHFFFAOYSA-N
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Description

2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol typically involves multiple steps, starting with the preparation of the indolizin-3-yl intermediate. The key steps include:

    Formation of the Indolizin-3-yl Intermediate: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Nitration: The indolizin-3-yl intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrate salt.

    Coupling with 2-Methoxy-4-phenol: The nitrated intermediate is coupled with 2-methoxy-4-phenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy and phenol groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or aminated products.

Scientific Research Applications

2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit microbial growth by targeting bacterial cell walls or viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic alkaloid with anti-inflammatory properties.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different biological activities.

Uniqueness

2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol is unique due to its specific indolizin-3-yl and nitroethyl groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

716373-21-6

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol

InChI

InChI=1S/C18H18N2O4/c1-12-9-14-5-3-4-8-19(14)18(12)15(11-20(22)23)13-6-7-16(21)17(10-13)24-2/h3-10,15,21H,11H2,1-2H3

InChI Key

MUJDJMKWNQMKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(C[N+](=O)[O-])C3=CC(=C(C=C3)O)OC

solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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